Thiacloprid amide

Beschreibung

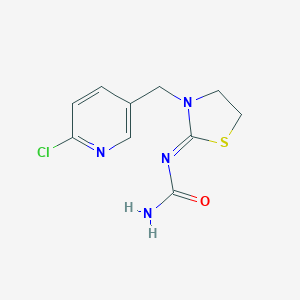

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHOZPJYAQQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Chemical Synthesis and Derivatization Strategies for Thiacloprid Amide

Structural Characterization and Confirmation Techniques

The confirmation of Thiacloprid (B134840) amide's molecular structure and the assessment of its purity rely on a combination of advanced spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques used to elucidate and confirm the structure of Thiacloprid amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structural integrity of the molecule. Studies analyzing the degradation of Thiacloprid show distinct signals corresponding to the protons on the pyridine (B92270) and thiazolidine (B150603) rings. researchgate.net The conversion to the amide would result in characteristic changes in the chemical environment of nearby protons and the appearance of signals corresponding to the -NH₂ protons of the urea (B33335) moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. For this compound (C₁₀H₁₁ClN₄OS), the expected monoisotopic mass is approximately 270.0342 g/mol . lgcstandards.com HRMS analysis provides an accurate mass measurement, typically within a few parts per million (ppm), which helps to confirm the molecular formula. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the identification and quantification of this compound in various matrices. nih.govresearchtrends.net

Liquid Chromatography (LC): Reversed-phase chromatography is typically employed for separation. Columns such as C18 are commonly used with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve ionization. nih.govresearchtrends.netnih.gov

Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive mode is the most common method for analyzing this compound. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to one or more characteristic product ions. The precursor ion for this compound is typically observed at m/z 271.0. nih.gov

Synthesis of Analogues and Metabolites for Mechanistic Investigations

The synthesis of this compound is fundamental for mechanistic investigations into the environmental fate and toxicology of the parent insecticide, Thiacloprid. As a major metabolite, pure this compound serves as an essential analytical reference standard for its detection and quantification in environmental and biological samples. researchgate.netnih.gov

Furthermore, to build a comprehensive picture of the metabolic pathways of Thiacloprid, other related metabolites are also synthesized for use as standards. An example is 4-hydroxy-thiacloprid-amide, another transformation product. fao.org Analytical methods are often developed to simultaneously measure the parent compound along with key metabolites like this compound and 4-hydroxy-thiacloprid-amide. fao.org The availability of these synthesized standards is crucial for validating analytical methods and accurately assessing the metabolic breakdown and potential accumulation of these compounds in different systems.

Design and Synthesis of Labeled this compound for Tracing Studies

The study of the environmental fate and metabolic pathways of pesticides relies heavily on the use of isotopically labeled compounds. In the case of thiacloprid and its metabolites, such as this compound, tracing studies have been conducted to understand their behavior in various environmental matrices.

While specific details on the direct chemical synthesis of isotopically labeled this compound are not extensively documented in publicly available scientific literature, the common approach for tracing its formation and degradation involves the use of a labeled parent compound, thiacloprid. Metabolism and environmental fate studies have been performed using thiacloprid labeled with Carbon-14 (¹⁴C) at two different positions: the methylene (B1212753) bridge ([methylene-¹⁴C]-thiacloprid) and the thiazolidine ring ([thiazolidine-2-¹⁴C]-thiacloprid). fao.orgbayer.com

The use of ¹⁴C-labeled thiacloprid allows researchers to track the radioactivity as the parent compound is transformed into various metabolites, including this compound. fao.org By analyzing the distribution of the radiolabel in different chemical species over time, a comprehensive picture of the metabolic and degradation pathways can be constructed. This methodology helps in identifying and quantifying the formation of this compound in different environmental compartments and biological systems.

This indirect method of producing labeled this compound in situ from a labeled precursor is a powerful tool for metabolic research. The combination of high-specific activity ¹⁴C labeling with high-resolution mass spectrometry (HRMS) has been highlighted as an effective strategy for profiling unknown metabolites of novel pesticides in complex matrices. wayne.edu This approach aids in the accurate screening and structural elucidation of metabolites. wayne.edu

Preparation of Potential Environmental and Biological Transformation Products

This compound is a significant transformation product of the insecticide thiacloprid, formed through both environmental and biological processes. Its preparation in laboratory settings for analytical standards and further research often mimics these natural transformation pathways.

Environmentally, this compound is primarily formed through the microbial degradation of thiacloprid in soil and aquatic environments. epa.gov In aerobic soil systems, this compound is one of the two major degradates, identified as having formed from more than 10% of the applied radioactivity in studies using labeled thiacloprid. epa.gov The degradation of thiacloprid to this compound involves the hydrolysis of the cyanoimino group of the parent molecule.

Biological transformation of thiacloprid to this compound has also been observed. In vivo studies in various organisms have identified this compound as a metabolite. The metabolic pathways often involve enzymatic reactions that modify the structure of the parent compound.

The persistence of this compound in the environment has been a subject of study, with its half-life varying depending on the environmental conditions. In aerobic soil, the calculated half-life (DT50) for this compound has been reported to range from 32 to 142 days. epa.gov

Below is a data table summarizing the key details regarding the formation and persistence of this compound as a transformation product of thiacloprid.

| Transformation Product | Parent Compound | Formation Pathway | Environmental Compartment | Reported Half-life (DT50) |

|---|---|---|---|---|

| This compound | Thiacloprid | Microbial Degradation / Metabolism | Aerobic Soil | 32 - 142 days epa.gov |

Iii. Environmental Fate and Transformation Dynamics of Thiacloprid Amide

Biodegradation Pathways and Microbial Contributions

The biodegradation of thiacloprid (B134840) into thiacloprid amide is a well-documented process mediated by various soil and water microorganisms. This transformation is a critical step in the environmental fate of the parent insecticide.

This compound is a major metabolite of thiacloprid in soil and aquatic environments. researchgate.net The microbial transformation of thiacloprid to this compound has been observed in different environmental matrices, including agricultural soil and hydroponic mediums. researchgate.netmdpi.com In unsterilized soils, the degradation of thiacloprid is rapid, with one study showing 98.8% degradation within 15 days, leading to the formation of the amide metabolite. nih.gov This indicates a significant role of the soil microbial community in this transformation process. The half-life of this compound in soil has been reported to range from 32 to 142 days. researchgate.net

Half-life of Thiacloprid and its Transformation to this compound in Different Environmental Compartments

| Compound | Environmental Compartment | Half-life | Reference |

|---|---|---|---|

| Thiacloprid | Nordic Soils | 9-27 days | researchgate.net |

| Thiacloprid | Southern European Soils | 10-16 days | researchgate.net |

| Thiacloprid | Aquatic Environments | 12-20 days | researchgate.net |

| This compound | Aerobic Soil | 32-142 days | researchgate.net |

The primary enzymatic mechanism responsible for the conversion of thiacloprid to this compound is the hydrolysis of the N-cyanoimino group, a reaction catalyzed by the enzyme nitrile hydratase. researchgate.netacs.orgnih.gov This enzyme has been identified in several bacterial species capable of degrading thiacloprid.

Several key microorganisms have been identified for their ability to transform thiacloprid into this compound:

Variovorax boronicumulans : This bacterium efficiently hydrolyzes thiacloprid to this compound. researchgate.netnih.govoup.com Studies have shown that resting cells of V. boronicumulans can degrade a significant portion of thiacloprid, with a high conversion rate to the amide metabolite. researchgate.netoup.com

Ensifer meliloti : This nitrogen-fixing bacterium also possesses nitrile hydratase activity and can effectively convert thiacloprid to this compound. nih.govmdpi.com It has been shown to rapidly degrade thiacloprid with a high conversion rate to the amide form.

Microvirga flocculans : This nitrogen-fixing bacterium demonstrates dual degradation pathways for thiacloprid, including hydration to this compound. nih.gov

Rhodotorula mucilaginosa : This yeast species can also degrade thiacloprid to its amide derivative, although at a slower rate compared to some bacteria.

Microorganisms and Enzymes Involved in the Biotransformation of Thiacloprid to this compound

| Microorganism | Enzyme | Transformation Pathway | Reference |

|---|---|---|---|

| Variovorax boronicumulans | Nitrile hydratase | Hydrolysis of N-cyanoimino group | researchgate.netnih.govoup.com |

| Ensifer meliloti | Nitrile hydratase | Hydrolysis of N-cyanoimino group | nih.govmdpi.com |

| Microvirga flocculans | Nitrile hydratase | Hydration | nih.gov |

| Rhodotorula mucilaginosa | Not specified (likely nitrile hydratase) | Hydrolysis |

The primary metabolite identified during the initial biotic degradation of thiacloprid is consistently this compound. researchgate.netnih.govresearchgate.net This transformation involves the addition of a water molecule across the cyano group of the parent compound. researchgate.net

While the formation of this compound is well-established, detailed information on its subsequent biodegradation pathway and the resulting metabolites is limited in the reviewed scientific literature. Further research is needed to fully elucidate the complete biotic degradation cascade of this compound in the environment. One study noted that in the presence of duckweed and microbes, the degradation of thiacloprid resulted in multiple intermediates, including this compound and 6-chloronicotinic acid, suggesting a potential further breakdown product. researchgate.net

Abiotic Hydrolysis and Other Non-Biological Transformation Mechanisms

Abiotic transformation processes, such as hydrolysis, are critical in determining the persistence of chemical compounds in the environment. These reactions occur without microbial mediation and are often influenced by environmental factors like pH and temperature.

The hydrolysis of an amide bond to a carboxylic acid and an amine is a well-understood chemical reaction. However, in the absence of enzymatic or chemical catalysis, this process is remarkably slow at neutral pH. uregina.calibretexts.org The rate of amide hydrolysis is dependent on pH, with reaction rates generally increasing under acidic or basic conditions. uregina.ca

The general mechanism for amide hydrolysis involves nucleophilic attack on the carbonyl carbon. This can be catalyzed by acid (protonation of the carbonyl oxygen, making the carbon more electrophilic) or base (direct attack by a hydroxide (B78521) ion). uregina.ca The table below outlines the general characteristics of amide hydrolysis under different pH conditions.

Table 1: General Influence of pH on Amide Hydrolysis Rates

| pH Condition | Dominant Mechanism | General Rate |

|---|---|---|

| Acidic (pH < 5) | Acid-catalyzed hydrolysis | Increased rate compared to neutral |

| Neutral (pH ≈ 7) | Water-mediated hydrolysis | Very slow |

| Basic (pH > 9) | Base-catalyzed hydrolysis | Increased rate compared to neutral |

This table presents generalized chemical principles for amide hydrolysis and is not based on specific experimental data for this compound.

The interaction of pesticides and their metabolites with components of the soil and sediment matrix, such as natural organic matter (NOM) and mineral surfaces, significantly influences their fate and transport. These interactions are governed by the physicochemical properties of both the chemical and the environmental matrix.

Spectroscopic studies on neonicotinoids, including the parent compound thiacloprid, show that they can bind to dissolved organic matter (DOM), a component of NOM. acs.orgnih.gov The binding mechanisms involve the formation of stable complexes through hydrogen bonds and van der Waals forces. nih.gov Functional groups present in humic substances (a major fraction of NOM), such as hydroxyl (-OH), carboxyl (-COOH), and amide (-CONH-) groups, can act as binding sites. acs.orguniri.hr Given that this compound possesses an amide functional group, it is expected to interact with NOM through similar mechanisms.

The mineral fraction of soil, particularly clay minerals, also plays a role in the sorption of neonicotinoids. mdpi.com The surface charge of clay minerals, which can be pH-dependent, affects electrostatic interactions with pesticide molecules. For some neonicotinoids, adsorption onto clay minerals like montmorillonite (B579905) is stronger at lower pH. mdpi.com It is plausible that this compound also interacts with clay surfaces, although specific studies quantifying this interaction are scarce.

Sorption and Desorption Behavior in Environmental Matrices

Sorption, the process by which a chemical associates with a solid phase (like soil or sediment), is a key determinant of its mobility and bioavailability. Desorption is the reverse process, where the chemical is released back into the solution phase.

The extent of sorption is often quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). ecetoc.orgepa.gov While extensive data exists for the parent compound thiacloprid, specific, experimentally determined sorption coefficients for this compound are not widely reported in the scientific literature.

Studies on thiacloprid show that it is more strongly sorbed to soil compared to other neonicotinoids like acetamiprid (B1664982). nih.gov Its sorption is primarily influenced by the organic carbon content of the soil. uniri.hrnih.govnih.gov Thiacloprid is considered to have low to medium mobility based on its sorption characteristics. uniri.hr

The table below presents typical sorption coefficients for the parent compound, thiacloprid, to provide context for the expected behavior of neonicotinoids in soil.

Table 2: Reported Sorption Coefficients for Thiacloprid (Parent Compound)

| Soil/Sediment Type | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) | Reference |

|---|---|---|---|---|---|

| Mediterranean semiarid climate soil | 1.2 | 11 | 4.88 | 407 | uniri.hr |

| Various Agricultural Soils | 0.28 - 0.73 | Not specified | 0.17 - 35.9* | Not specified | mdpi.com |

| Tennessee (USA) Soil | Not specified | Not specified | Not specified | 413 | uniri.hr |

| Various European Soils | Not specified | Not specified | Not specified | 499 - 1258 | uniri.hr |

Represents a range across multiple neonicotinoids, including thiacloprid.

Desorption studies on thiacloprid indicate that a portion of the sorbed amount can be retained by the soil, a phenomenon known as hysteresis. nih.gov This suggests that desorption can be partially irreversible, leading to the long-term sequestration of residues in the soil matrix.

Several environmental factors can influence the sorption and desorption of organic compounds in soil.

Soil Organic Matter (SOM): For non-ionic organic compounds like many neonicotinoids, SOM is often the primary sorbent. Higher organic matter content generally leads to stronger sorption and higher Kd and Koc values. nih.govnih.govnih.gov

Soil pH: The pH of the soil solution can affect the surface charge of soil colloids (both organic matter and clay minerals) and the ionization state of the chemical. For neonicotinoids like imidacloprid (B1192907), sorption has been observed to be higher at lower pH values. researchgate.netacademicjournals.org

Clay Content and Type: The amount and type of clay minerals in the soil can influence sorption. Clays provide a large surface area for adsorption and can have charged sites that interact with polar molecules. mdpi.com

Temperature: Sorption is an equilibrium process that can be affected by temperature. Adsorption of some neonicotinoids has been found to be an exothermic process, meaning that sorption decreases as temperature increases. jwld.pl

Transport and Mobility in Aquatic and Terrestrial Ecosystems

The potential for a chemical to move through the soil profile and reach groundwater or be transported via runoff to surface waters is a critical aspect of its environmental risk profile. This mobility is inversely related to its sorption affinity for soil and sediment.

While specific mobility studies on this compound are limited, its leaching potential can be inferred from its expected sorption behavior and data from its parent compound. Regulatory models often use parameters like the Groundwater Ubiquity Score (GUS) to classify leaching potential. The GUS index for the parent thiacloprid is reported as 1.10, which is classified as having a low leachability. herts.ac.uk Given that this compound is a major transformation product, its mobility is a key factor in risk assessment. Reports from regulatory agencies have previously characterized this compound as having a low to medium potential for leaching to groundwater. This suggests that while it has some mobility, significant retardation by soil sorption processes is expected, preventing rapid transport through the soil profile under typical conditions. fao.org

In contrast, other metabolites of thiacloprid, such as thiacloprid sulfonic acid, are known to be more mobile and have a greater potential for leaching. fao.orgherts.ac.uk The differential mobility among the various degradation products highlights the importance of a metabolite-specific approach to environmental fate assessment.

Leaching Potential Through Soil Profiles

The potential for a chemical compound to leach through the soil profile is a significant factor in determining its risk of contaminating groundwater. For this compound, also identified in studies as YRC 2894 amide, assessments indicate a low-to-medium potential for leaching into groundwater. epa.gov This mobility is influenced by the compound's persistence in soil and its interaction with soil particles.

Detailed research findings indicate that the dissipation half-life (DT50) of this compound in aerobic soil systems can range from 32 to 142 days. epa.gov This degree of persistence provides a substantial window during which the compound could be transported downwards through the soil column. The process of leaching is highly dependent on soil type, organic matter content, and rainfall patterns. nih.govbangor.ac.uk Generally, neonicotinoids are mobile in the soil, which presents a potential contamination threat to water resources. nih.gov

While this compound itself has a defined leaching potential, it is important to consider it in the context of other thiacloprid degradates. For instance, another metabolite, YRC 2894 sulfonic acid, is recognized as being more persistent and mobile, prompting the inclusion of a groundwater advisory on the label of the parent product. epa.gov Furthermore, lysimeter studies, which simulate the movement of substances through the soil profile, have detected a related compound, YRC 2894-sulfonic acid amide, in the leachate, though it is considered a non-relevant metabolite in groundwater. bayer.combayer.com The degradation of the parent compound, thiacloprid, is significantly mediated by soil microbes; in unsterilized soils, 98.8% of thiacloprid was found to degrade within 15 days, a process that produces the amide metabolite. researchgate.net

Table 1: Leaching Potential and Soil Persistence of this compound

| Compound Identifier | Parameter | Value/Classification | Source |

|---|---|---|---|

| This compound (YRC 2894 amide) | Leaching Potential | Low-Medium | epa.gov |

| This compound (YRC 2894 amide) | Aerobic Soil Half-Life (DT50) | 32 - 142 days | epa.gov |

| YRC 2894 sulfonic acid (Metabolite) | Mobility Classification | More persistent and mobile than parent | epa.gov |

| YRC 2894-sulfonic acid amide (Metabolite) | Detection | Found in leachates of lysimeter studies | bayer.com |

Runoff and Dispersion in Surface Water Systems

Surface runoff is a primary mechanism for the transport of agricultural chemicals from treated fields into adjacent aquatic ecosystems, such as streams, rivers, and lakes. mdpi.comusda.gov The potential for a compound to be transported via runoff is largely governed by its water solubility, its adsorption to soil particles, and the timing and intensity of rainfall events following application. epa.govusda.gov

The parent compound, thiacloprid, possesses a high water solubility, which inherently creates a potential for the contamination of surface water following rainfall. epa.gov Although thiacloprid may exhibit limited mobility and is less likely to run off from the use site due to soil sorption, significant rainfall can overcome these retention forces and transport the dissolved chemical. epa.gov As this compound is a major and primary degradation product of thiacloprid, its presence and dispersion in surface water systems are directly linked to the application and subsequent runoff of the parent insecticide. researchgate.net

Once transported into aquatic systems, this compound has been identified as the dominant metabolite. researchgate.net This indicates that it either forms readily within the water body from transported thiacloprid or is transported directly into the water from the soil. The contamination of surface water is often episodic, with concentration peaks corresponding to runoff events after spring and fall rainfall. usda.gov Due to the high water solubility of many neonicotinoids, concerns about their mobility and potential to contaminate surface and groundwater systems are prevalent in environmental studies. ekb.eg

Table 2: Factors Influencing Surface Water Contamination by this compound

| Factor | Description | Relevance to this compound | Source |

|---|---|---|---|

| Water Solubility of Parent Compound (Thiacloprid) | High | Increases the potential for transport in runoff water following rainfall events. | epa.gov |

| Metabolite Status | Primary and dominant metabolite | Indicates its likely presence in any runoff containing the parent compound and its persistence in aquatic systems. | researchgate.net |

| Transport Mechanism | Rainfall-related runoff | Contamination of surface water is directly linked to runoff from agricultural fields. | epa.govusda.gov |

Iv. Ecotoxicological Implications and Ecological Perturbations of Thiacloprid Amide

Terrestrial Ecotoxicity and Soil Ecosystem Impacts

Neonicotinoid insecticides, including Thiacloprid (B134840) and its metabolites like Thiacloprid amide, can exert considerable influence on terrestrial ecosystems, particularly soil environments. Their persistence and mode of action can disrupt crucial ecological processes mediated by soil microorganisms and invertebrates.

Effects on Soil Microorganisms and Nutrient Cycling Processes

Research indicates that this compound can exhibit specific toxicological effects on soil microorganisms. For instance, this compound has demonstrated higher toxic effects on the growth of M. flocculans compared to Thiacloprid acs.org. While specific impacts on nutrient cycling processes directly attributable to this compound are still being elucidated, the broader class of neonicotinoids has been shown to affect genes involved in nitrogen cycling mdpi.com. Studies on related neonicotinoids like imidacloprid (B1192907) and acetamiprid (B1664982) have revealed impacts on soil microbial metabolic and enzymatic activities mdpi.com.

The persistence of this compound in soil is a key factor in its potential to affect microbial communities. This compound has an aerobic soil degradation half-life (DT50) of approximately 56.2 days mdpi.com. This persistence suggests a prolonged period of exposure for soil microorganisms, potentially leading to cumulative effects on microbial functions and nutrient transformation pathways.

Table 1: Soil Degradation of this compound

| Compound | Aerobic Soil Degradation DT50 (days) | Source |

| This compound | 56.2 | mdpi.com |

Impact on Earthworm Populations and Soil Biota

Soil invertebrates, particularly earthworms, play a critical role in soil aeration, drainage, and the breakdown of organic matter. Neonicotinoids have been documented to negatively affect various soil invertebrates researchgate.netnih.govresearchgate.netpensoft.netfrontiersin.org. Thiacloprid, the parent compound, has shown moderate to slight toxicity towards earthworms, with certain application rates capable of reducing juvenile worm populations apvma.gov.au.

Specific studies have quantified the toxicity of Thiacloprid to key soil invertebrate species. Folsomia candida (springtails) and Eisenia andrei (earthworms) have been identified as particularly sensitive to Thiacloprid exposure researchgate.netnih.govresearchgate.net.

Table 2: Toxicity of Thiacloprid to Earthworms and Springtails

| Species | Endpoint | Thiacloprid LC50 (mg/kg dry soil) | Source |

| Folsomia candida | Reproduction | 1.7–2.4 | nih.govresearchgate.net |

| Eisenia andrei | Reproduction | 0.44 | nih.govresearchgate.net |

| Folsomia candida | Survival | 2.7–3.9 | nih.govresearchgate.net |

| Eisenia andrei | Survival | 7.1 | nih.govresearchgate.net |

These findings highlight that Thiacloprid can impair both the survival and reproductive capabilities of sensitive soil invertebrates. While direct toxicity data for this compound on earthworms is less prevalent in the initial search results, the persistence of such metabolites in the soil environment suggests a continued potential for ecological impact on soil fauna researchgate.netpublications.gc.ca. Other soil invertebrates, such as enchytraeids and oribatid mites, have shown lower sensitivity to Thiacloprid compared to earthworms and springtails nih.govresearchgate.net.

Bioaccumulation and Biomagnification Potential within Food Webs

The potential for a chemical to bioaccumulate in organisms and biomagnify up the food chain is a critical aspect of ecological risk assessment.

Uptake and Accumulation in Organisms across Trophic Levels

Thiacloprid is known to be absorbed, distributed, metabolized, and excreted by organisms apvma.gov.au. The environmental fate of Thiacloprid involves its degradation into various products, including this compound researchgate.netpublications.gc.caepa.govresearchgate.net. While direct studies focusing on the bioaccumulation of this compound across multiple trophic levels are limited in the provided search results, the persistence of its degradation products in the environment implies a potential for uptake by organisms. For example, this compound has been observed to have differential toxic effects on various organisms, such as being more toxic to certain microbes (M. flocculans) but less toxic to aquatic invertebrates (Daphnia magna) than Thiacloprid itself acs.org. This suggests that uptake and metabolic processing may vary significantly across species and trophic levels. The persistence of Thiacloprid's transformation products in soil, which can be moderate to persistent, further supports the possibility of uptake and accumulation within soil food webs publications.gc.ca.

Comparative Ecotoxicology of this compound with Related Neonicotinoids

Thiacloprid and its amide metabolite can be compared to other widely used neonicotinoids, such as Imidacloprid and Acetamiprid, in terms of their environmental impact and toxicity profiles.

Generally, Imidacloprid has been found to be more toxic than Thiacloprid to several soil invertebrate species, including Folsomia candida and Eisenia andrei nih.govresearchgate.net. For example, the LC50 values for the reproduction of F. candida were significantly lower for Imidacloprid (0.097–0.30 mg/kg dry soil) compared to Thiacloprid (1.7–2.4 mg/kg dry soil) nih.govresearchgate.net. Similarly, for survival, Imidacloprid exhibited lower LC50 values than Thiacloprid for both species nih.govresearchgate.net.

In terms of degradation, Thiacloprid is microbiologically degraded in soil to this compound researchgate.netpublications.gc.caepa.govresearchgate.netnih.govnih.gov. Other neonicotinoids also undergo degradation, forming various intermediate products frontiersin.orgnih.gov. While Thiacloprid itself is not highly persistent in soil, its major transformation products, including this compound, can exhibit moderate to persistent characteristics in the soil environment publications.gc.ca. This difference in metabolite persistence can influence the long-term ecological effects compared to neonicotinoids that degrade more rapidly or form less persistent metabolites.

Compound List:

Thiacloprid

this compound (also known as YRC 2894-amide, thiacloprid M02)

Acetamiprid

Imidacloprid

Imidaclothiz

Clothianidin

Dinotefuran

Thiamethoxam

V. Molecular and Biochemical Mechanisms of Action in Biological Systems

Elucidation of Target Site Interactions and Receptor Binding

The primary target of neonicotinoid insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR), a crucial component of the insect central nervous system. The interaction of Thiacloprid (B134840) amide with these receptors is a key area of investigation to understand its toxicological profile.

Thiacloprid, the parent compound of Thiacloprid amide, functions as an agonist at the nicotinic acetylcholine receptor in the central nervous system, leading to a disruption of synaptic signal transmissions. nih.gov Neonicotinoids, in general, exhibit a higher affinity for insect nAChRs compared to their mammalian counterparts, which contributes to their selective toxicity. nih.gov

While direct binding affinity data for this compound on various nAChR subtypes is not extensively documented in publicly available research, the metabolism of thiacloprid to this compound is a significant transformation. Some studies suggest that certain metabolites of neonicotinoids can possess altered toxicity compared to the parent compounds, sometimes exhibiting higher cytotoxicity. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net For instance, the metabolite desnitro-imidacloprid has been shown to have a higher cytotoxic potency on fish leukocytes than its parent compound, imidacloprid (B1192907). researchgate.netresearchgate.netdntb.gov.uaresearchgate.net One study has suggested that thiacloprid-amide itself does not possess nicotinic properties but can be further hydrolyzed to N-descyano-thiacloprid, a compound with reported high toxicity to mammals. researchgate.net

Table 1: Comparative Cytotoxicity of Thiacloprid and this compound

| Compound | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Thiacloprid | Fish leukocytes | Cytotoxic | researchgate.netresearchgate.netdntb.gov.uaresearchgate.net |

| This compound | Fish leukocytes | Significantly higher cytotoxicity than thiacloprid | researchgate.netresearchgate.netdntb.gov.uaresearchgate.net |

Currently, there is a lack of specific research detailing the allosteric modulation of nAChRs by this compound or a comprehensive characterization of its binding site. The parent compound, thiacloprid, is known to act as an agonist, directly binding to the receptor to elicit a response. nih.gov Whether this compound also functions as a direct agonist, an antagonist, or an allosteric modulator that alters the binding of acetylcholine or other ligands remains an area for further investigation.

Cellular and Subcellular Responses to this compound Exposure

As a metabolite of an nAChR agonist, this compound is implicated in the disruption of neurotransmission. The continuous activation of nAChRs by neonicotinoids leads to the overstimulation of neurons, resulting in paralysis and death in target insects. While the direct electrophysiological effects of this compound on synaptic transmission have not been extensively detailed, its role as a metabolite of a neurotoxic insecticide suggests a potential to interfere with normal neuronal signaling. nih.gov

Recent studies have highlighted the role of this compound in inducing oxidative stress. In vitro exposure of carp (B13450389) primary leukocytes and CLC cells to this compound resulted in a significant increase in the formation of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net This was accompanied by a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as the non-enzymatic antioxidant glutathione (B108866) (GSH). researchgate.net Similarly, a thiacloprid-based insecticide formulation was found to induce oxidative stress in bovine lymphocytes. researchgate.net This induction of oxidative stress suggests that this compound can disrupt the delicate balance of redox homeostasis within cells, potentially leading to cellular damage. One study indicated that neonicotinoid exposure can lead to mitochondrial dysfunction. researchgate.net

Table 2: Effects of this compound on Oxidative Stress Markers in Carp Leukocytes

| Biomarker | Effect of this compound Exposure | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Significant increase | researchgate.net |

| Malondialdehyde (MDA) | Significant increase | researchgate.net |

| Superoxide Dismutase (SOD) Activity | Decrease | researchgate.net |

| Catalase (CAT) Activity | Decrease | researchgate.net |

| Glutathione (GSH) Levels | Decrease | researchgate.net |

Metabolic Pathways of this compound within Organisms

The primary pathway for the formation of this compound from thiacloprid is through the hydrolysis of the N-cyanoimino group to an N-carbamoylimino group. acs.org This transformation is often mediated by microbial nitrile hydratase enzymes found in soil and water. acs.orgoup.com Several bacterial and yeast species have been identified that can efficiently carry out this conversion. nih.govfrontiersin.org For example, the bacterium Variovorax boronicumulans J1 can convert a significant portion of thiacloprid to this compound. acs.org

Once formed, this compound can undergo further metabolism. While the complete degradation pathway is not fully elucidated and can vary between organisms and environmental conditions, identified subsequent metabolites include 4-hydroxy-thiacloprid-amide and an imine derivative. publications.gc.ca The degradation of this compound can also be influenced by abiotic factors, such as photolysis and hydrolysis in aqueous solutions. nih.gov In some organisms, cytochrome P450 enzymes may play a role in the metabolism of neonicotinoids and their metabolites. acs.org

Table 3: Overview of this compound Metabolism

| Process | Description | Key Enzymes/Factors | Resulting Products | Reference |

|---|---|---|---|---|

| Formation | Hydrolysis of the N-cyanoimino group of thiacloprid. | Microbial nitrile hydratase | This compound | acs.orgoup.com |

| Further Degradation | Hydroxylation or conversion to an imine. | Cytochrome P450 (potential) | 4-hydroxy-thiacloprid-amide, imine derivative | publications.gc.caacs.org |

Role of Cytochrome P450 Monooxygenases in Biotransformation

The biotransformation of thiacloprid, a cyano-substituted neonicotinoid insecticide, is a complex process primarily initiated by Phase I metabolic enzymes, among which cytochrome P450 monooxygenases (CYPs) play a pivotal role. nih.gov These enzymes are crucial for the oxidative metabolism of a wide array of xenobiotics, including neonicotinoid pesticides. nih.gov In the case of thiacloprid, CYP-mediated reactions are fundamental to its detoxification and the formation of various metabolites, including this compound.

The conversion of thiacloprid to its amide derivative involves the hydrolysis of the N-cyanoimino group to an N-carbamoylinino group. nih.gov This transformation can occur through processes such as oxidative cleavage. researchgate.net While microbial nitrile hydratases are known to directly facilitate this conversion, in vertebrates, CYPs are key players in the initial oxidative steps. Phase I metabolism of neonicotinoids is predominantly carried out by these enzymes in the liver. nih.gov

Research on the in vivo metabolism of thiacloprid in mammals like rats, as well as in goats and hens, reveals that the parent compound is extensively metabolized. nih.gov A primary metabolic pathway involves the CYP-mediated hydroxylation of the thiazolidine (B150603) ring. nih.gov This initial oxidative step is a classic example of a Phase I reaction catalyzed by cytochrome P450 enzymes. Following this hydroxylation, the molecule can undergo further transformations.

While multiple metabolic pathways exist, the formation of this compound represents a significant detoxification route, as the amide metabolite exhibits substantially lower insecticidal activity compared to the parent compound. acs.org Studies using human CYP recombinant enzymes have identified specific isoforms, such as CYP3A4 and CYP2C19, as key in the metabolism of other neonicotinoids, highlighting the specificity and importance of these enzymes in determining the metabolic fate of this class of insecticides. nih.gov

Conjugation Reactions and Excretion Mechanisms

Following Phase I biotransformation, the resulting metabolites of thiacloprid, which are typically more polar and water-soluble than the parent compound, undergo Phase II conjugation reactions. These reactions further increase their water solubility, facilitating their excretion from the body. Glucuronidation is a major Phase II pathway involved in the metabolism of drugs, pollutants, and other xenobiotics. wikipedia.org

The primary metabolic pathway for thiacloprid in vertebrates involves hydroxylation of the thiazolidine ring, followed by cleavage of the methylene (B1212753) bridge. nih.gov This cleavage results in oxidized metabolites such as 6-chloronicotinic acid and 6-chloropicolyl alcohol. nih.gov These metabolites, containing hydroxyl or carboxylic acid functional groups, are prime substrates for conjugation enzymes. They are further processed during Phase II metabolism, which includes conjugation reactions like glucuronidation, to form highly water-soluble conjugates. nih.govwikipedia.org

Studies involving oral administration of thiacloprid to humans have confirmed its rapid metabolism and excretion. The parent compound and numerous metabolites are detectable in post-dose urine samples. nih.govresearchgate.net Thiacloprid is eliminated from the human body significantly faster than other neonicotinoids like imidacloprid. nih.gov While the parent thiacloprid was only found in urine up to 24 hours post-dosing under certain experimental conditions, its various metabolites, including mono-oxidized products like hydroxy-thiacloprid, are excreted. nih.govresearchgate.net These hydroxylated metabolites are the precursors that undergo conjugation before final elimination. The process of glucuronidation makes these compounds sufficiently water-soluble for efficient removal via urine. wikipedia.org

Structure-Activity Relationships Governing Biological Activity and Selectivity

The biological activity and selectivity of thiacloprid and its metabolite, this compound, are intrinsically linked to their molecular structures. The key structural difference lies in the functional group attached to the imine nitrogen: a cyano group (-CN) in thiacloprid and an amide group (-CONH₂) in this compound. This seemingly minor modification has profound consequences for the compound's efficacy as an insecticide and its toxicity to non-target organisms.

The conversion of the cyanoimino moiety of thiacloprid to the amide group of this compound is a critical detoxification pathway. acs.org This biotransformation leads to a significant reduction in insecticidal activity. Research has shown that the insecticidal potency of this compound is more than 10 times lower than that of the parent compound. acs.org Another study focusing on the horsebean aphid found the amide metabolite to be 15.6 and 38.6 times less active than thiacloprid in oral ingestion and contact tests, respectively. researchgate.net This decrease in bioefficacy is attributed to the altered binding affinity of the amide metabolite for the target site, the nicotinic acetylcholine receptors (nAChRs) in insects.

Conversely, the structural change from thiacloprid to this compound alters its toxicological profile in non-target species. While it is a detoxification product in terms of insecticidal action, this compound has demonstrated significantly higher cytotoxicity towards fish leukocytes than the parent compound. nih.govresearchgate.net This finding underscores the importance of evaluating the biological activity of metabolites, as they can possess unique and sometimes more potent toxic effects on non-target organisms than the original molecule.

The nature of the substituent on the imine group also governs the broader selectivity of neonicotinoids. Cyano-substituted neonicotinoids like thiacloprid are generally metabolized more rapidly by certain insects, such as honey bees, compared to nitro-substituted neonicotinoids like imidacloprid. This faster detoxification contributes to thiacloprid's lower acute toxicity to bees compared to imidacloprid. nih.gov The vulnerability of the cyanoimino pharmacophore to metabolic hydrolysis is a key factor in this differential toxicity and selectivity. acs.org

Interactive Data Table: Comparative Toxicity of Thiacloprid and Imidacloprid to Soil Invertebrates

The following table presents the 50% Lethal Concentration (LC50) and 50% Effect Concentration (EC50) values for thiacloprid and imidacloprid on various soil organisms, illustrating the generally lower toxicity of thiacloprid. nih.gov

| Organism | Endpoint | Thiacloprid (mg/kg dry soil) | Imidacloprid (mg/kg dry soil) |

|---|---|---|---|

| Folsomia candida (Springtail) | LC50 (Survival) | 2.7 - 3.9 | 0.20 - 0.62 |

| EC50 (Reproduction) | 1.7 - 2.4 | 0.097 - 0.30 | |

| Eisenia andrei (Earthworm) | LC50 (Survival) | 7.1 | 0.77 |

| EC50 (Reproduction) | 0.44 | 0.39 |

Vi. Mechanisms of Resistance Development to Thiacloprid Amide

Characterization of Metabolic Resistance Mechanisms

Metabolic resistance is a primary defense mechanism against thiacloprid (B134840) and involves the enzymatic modification of the insecticide into less toxic forms. The conversion of thiacloprid to its metabolite, thiacloprid amide, is a key detoxification pathway. researchgate.netnih.gov this compound exhibits significantly lower insecticidal activity compared to the parent compound. researchgate.netnih.govacs.org This biotransformation is carried out by several families of detoxification enzymes. researchgate.net

The overexpression or altered activity of detoxifying enzymes, particularly cytochrome P450 monooxygenases (P450s), is a major factor in resistance to thiacloprid and other neonicotinoids. nih.gov P450s are a large and diverse group of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds, including insecticides. nih.govnih.gov In resistant insect strains, specific P450 genes may be overexpressed, leading to an increased production of the enzymes that can metabolize thiacloprid. researchgate.net

For instance, studies on neonicotinoid resistance have frequently identified the upregulation of specific P450 genes. While direct studies on this compound formation by specific insect P450s are detailed, the broader role of P450s in neonicotinoid resistance is well-documented. For example, the metabolism of thiacloprid is mediated by P450s in honey bees, where rapid oxidative metabolism contributes to differential toxicity among neonicotinoids. nih.gov In poultry, P450 enzymes are also central to the metabolism of neonicotinoids. nih.govresearchgate.net The hydrolysis of thiacloprid's N-nitrile group to form the amide derivative is a documented metabolic step. researchgate.net

Interactive Table: P450 Activity in Resistant vs. Susceptible Strains

Glutathione (B108866) S-transferases (GSTs) are another major family of detoxification enzymes involved in insecticide resistance. ekb.egnih.govresearchgate.net GSTs catalyze the conjugation of glutathione to a wide variety of xenobiotics, rendering them more water-soluble and easier to excrete. researchgate.net Enhanced GST activity has been linked to resistance against various insecticides, including neonicotinoids. nih.govresearchgate.net

In the context of neonicotinoid resistance, increased GST activity can contribute to the detoxification of the insecticide or its metabolites. nih.gov Studies have shown that in resistant strains of insects like the whitefly Bemisia tabaci, GSTs had significantly higher activity compared to susceptible strains. nih.gov While the direct conjugation of thiacloprid or this compound by GSTs in insects is an area of ongoing research, the established role of GSTs in detoxifying a broad range of insecticides suggests their likely involvement in thiacloprid resistance. ekb.egnih.gov For example, in vitro studies with the neonicotinoid imidacloprid (B1192907) have demonstrated direct metabolism by GSTs. nih.gov

Interactive Table: GST Activity in Neonicotinoid-Resistant Insects

Target Site Insensitivity and Receptor Mutations

Thiacloprid, like other neonicotinoids, acts on the insect's nervous system by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). dayilongagrochemical.comwikipedia.org These receptors are ligand-gated ion channels crucial for synaptic transmission. mdpi.comnih.gov Target-site resistance occurs when genetic mutations alter the structure of the nAChR, reducing the binding affinity of thiacloprid and rendering the insecticide less effective. dayilongagrochemical.com

Insect nAChRs are composed of various subunits, and mutations in the genes encoding these subunits can lead to resistance. researchgate.net Specific amino acid substitutions in regions of the nAChR that are critical for insecticide binding have been identified in several resistant pest populations. For neonicotinoids in general, several key mutations have been characterized. Although research specifically detailing thiacloprid-induced mutations is part of the broader study of neonicotinoids, the shared mode of action implies that mutations affecting imidacloprid or acetamiprid (B1664982) would likely affect thiacloprid as well. nih.gov

For example, a common resistance mechanism in aphids involves a point mutation in the β1 subunit of the nAChR. These genetic changes can significantly decrease the sensitivity of the receptor to neonicotinoids. dayilongagrochemical.com

The functional consequences of nAChR mutations are typically assessed using electrophysiological techniques. These studies have demonstrated that specific mutations can significantly reduce the receptor's response to neonicotinoids. Thiacloprid itself is considered a partial agonist of the nAChR, meaning it elicits a submaximal response compared to the natural ligand, acetylcholine. mdpi.comnih.gov

In resistant variants of the receptor, the efficacy of thiacloprid as an agonist is further diminished. For example, co-application of thiacloprid with acetylcholine has been shown to inhibit acetylcholine-evoked currents in mammalian neuronal nAChRs, suggesting a complex interaction with the receptor. mdpi.com The irreversible binding of thiacloprid to nAChRs has also been noted, which may contribute to its toxic effects and the dynamics of resistance. nih.govacs.orgresearchgate.net

Interactive Table: Known Mutations in nAChR Subunits Conferring Neonicotinoid Resistance

Genetic Basis and Evolutionary Dynamics of Resistance

The development of insecticide resistance is an evolutionary process driven by the strong selective pressure exerted by insecticide applications. researchgate.net Resistance can arise from de novo mutations or from the selection of pre-existing rare alleles within a population. researchgate.net The genes responsible for resistance, whether they encode metabolic enzymes or receptor subunits, can increase in frequency in a population over generations of insecticide exposure.

The evolutionary dynamics of thiacloprid resistance are influenced by several factors, including the initial frequency of resistance alleles, the intensity of selection pressure, and the fitness costs associated with the resistance mechanisms. For instance, a resistance mutation might confer a survival advantage in the presence of the insecticide but could be disadvantageous in its absence, potentially leading to a decrease in the frequency of the resistance allele if the insecticide is not used for a period.

The study of the genetic basis of resistance involves identifying the specific genes and mutations responsible. Modern genomic tools are increasingly being used to screen populations for known resistance alleles and to discover novel resistance mechanisms. researchgate.net This information is critical for developing effective resistance management strategies to prolong the utility of important insecticides like thiacloprid.

Identification of Resistance Alleles and Their Distribution

Target-site resistance is a common mechanism of resistance to neonicotinoids. It involves genetic mutations in the genes that code for the subunits of the nicotinic acetylcholine receptor (nAChR), the target protein for these insecticides. dayilongagrochemical.com These mutations alter the receptor's structure, reducing its binding affinity for the insecticide molecule, thus rendering it less effective.

While specific resistance alleles for this compound are not extensively documented, research on the parent compound thiacloprid and other neonicotinoids provides significant insights. Studies on various pest species have identified several mutations in nAChR subunit genes associated with neonicotinoid resistance. For example, in some aphid populations, mutations in nAChR subunits have been shown to decrease sensitivity to thiacloprid. dayilongagrochemical.com In the peach-potato aphid, Myzus persicae, a specific point mutation in the nAChR is known to confer strong resistance to neonicotinoids. ahdb.org.uk

The distribution of these resistance alleles can vary significantly among different pest populations, influenced by factors such as insecticide use patterns, pest biology, and migration. For instance, research on the mosquito Anopheles gambiae has shown that the frequencies of knockdown resistance (kdr) alleles, which confer resistance to pyrethroids, increased drastically after the implementation of anti-vector interventions using these insecticides. nih.gov A similar pattern of selection and spread is expected for neonicotinoid resistance alleles in agricultural pests frequently exposed to compounds like thiacloprid.

| Pest Species | Insecticide Class | Associated Gene / Mechanism | Known Distribution / Remarks |

| Myzus persicae (Peach-potato aphid) | Neonicotinoids | Point mutation in nAChR | Confers strong resistance; detected in populations from Southern Europe, North Africa, and Belgium. ahdb.org.uk |

| Various Aphid Populations | Neonicotinoids | Mutations in nAChR subunits | Leads to decreased sensitivity to thiacloprid. dayilongagrochemical.com |

| Drosophila melanogaster (Fruit fly) | Neonicotinoids (Imidacloprid) | Alleles in Nicotinic-Acetylcholine Receptor Alpha 3 gene | Resistance alleles showed stronger evidence of positive selection in temperate populations compared to tropical ones. researchgate.net |

| Bemisia tabaci (Whitefly) | Neonicotinoids | Enhanced detoxification via monooxygenases | No evidence for target-site resistance has been found in whiteflies; resistance is primarily metabolic. rothamsted.ac.uk |

Population Genetics of Resistance Evolution in Pest Species

The evolution of insecticide resistance in pest populations is a classic example of rapid microevolutionary change. The rate and trajectory of this evolution are governed by several key principles of population genetics, including selection pressure, genetic variation, gene flow, and fitness costs.

Selection Pressure and Genetic Architecture: Continuous application of an insecticide like thiacloprid imposes strong directional selection, favoring individuals with resistance alleles. The genetic architecture of this resistance can be simple, involving a single major gene, or complex and polygenic, involving multiple genes of small effect. researchgate.net For example, in Drosophila melanogaster, resistance to imidacloprid has been shown to have a mixed genetic architecture, involving both major genes and polygenes. researchgate.net In contrast, field-observed resistance is often conferred by a single gene of major effect, as these mutations provide a significant survival advantage and can rapidly increase in frequency. nih.gov

Gene Flow and Spread of Resistance: The movement of resistant individuals between populations (gene flow) can accelerate the spread of resistance alleles over large geographical areas. Studies on D. melanogaster have indicated enhanced gene flow at resistance-associated loci, suggesting that these adaptive genes can spread more readily than neutral genes. researchgate.net

Fitness Costs: Resistance alleles can sometimes be associated with fitness costs, which are deleterious effects on survival and reproduction in the absence of the insecticide. nih.gov For instance, imidacloprid-resistant melon aphids (Aphis gossypii) have been observed to have prolonged developmental stages, decreased longevity, and lower fecundity compared to their susceptible counterparts. nih.gov Such fitness costs can lead to a decrease in the frequency of resistance alleles if the selection pressure from the insecticide is removed. However, pest populations can also evolve to ameliorate these costs over time.

Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple insecticides, often those within the same chemical class or with a similar mode of action. researchoutreach.org Understanding these patterns is critical for designing effective insecticide rotation programs to manage resistance.

Pests resistant to thiacloprid are highly likely to exhibit cross-resistance to other neonicotinoid insecticides. This is because these compounds share the same target site, the nAChR. For example, resistance to imidacloprid in the brown planthopper (Nilaparvata lugens) is closely linked to resistance to other neonicotinoids like thiamethoxam and clothianidin. researchoutreach.org Similarly, studies on the Colorado potato beetle have shown substantial cross-resistance among imidacloprid, thiamethoxam, and clothianidin. researchgate.net

However, the pattern of cross-resistance is not always uniform across the entire neonicotinoid class. The chemical structure of individual insecticides can influence their interaction with both the target site and detoxification enzymes, leading to variable cross-resistance levels. researchoutreach.org For instance, an acetamiprid-resistant strain of the brown planthopper showed significant cross-resistance to thiamethoxam and nitenpyram but only minor cross-resistance to dinotefuran and clothianidin. nih.gov A thiamethoxam-resistant strain of Aphis gossypii showed cross-resistance to clothianidin but not to imidacloprid. nih.gov

Cross-resistance between neonicotinoids and other insecticide classes with different modes of action is generally less common, especially when the resistance mechanism is target-site specific. For example, acetamiprid-resistant brown planthoppers showed no cross-resistance to the organophosphate chlorpyrifos, the insect growth regulator buprofezin, or the ether compound etofenprox. nih.gov This highlights the value of rotating between different insecticide classes to mitigate the development of resistance.

| Pest Species | Resistant To | Cross-Resistance Observed | No Cross-Resistance Observed | Reference |

| Nilaparvata lugens (Brown planthopper) | Acetamiprid | Thiamethoxam, Nitenpyram, Imidacloprid, Cycloxaprid | Chlorpyrifos, Etofenprox, Buprofezin | nih.gov |

| Nilaparvata lugens (Brown planthopper) | Imidacloprid | Thiamethoxam, Clothianidin | Nitenpyram, Dinotefuran | researchoutreach.org |

| Leptinotarsa decemlineata (Colorado potato beetle) | Imidacloprid | Thiamethoxam, Clothianidin | - | researchgate.net |

| Aphis gossypii (Cotton aphid) | Thiamethoxam | Clothianidin, Bifenthrin (Pyrethroid), Cyfluthrin (Pyrethroid) | Imidacloprid, Sulfoxaflor, Malathion (Organophosphate) | nih.gov |

| Bemisia tabaci (Whitefly) | Thiamethoxam | Imidacloprid, Acetamiprid, Nitenpyram | Abamectin, Bifenthrin | mdpi.com |

Vii. Advanced Analytical Methodologies for Thiacloprid Amide Detection and Quantification

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is paramount for the accurate determination of Thiacloprid (B134840) amide, especially in complex matrices such as soil, water, and biological samples, where low concentrations and interfering substances are common.

Extraction and Clean-Up Strategies for Complex Samples

Various extraction and clean-up strategies are employed to isolate Thiacloprid amide from diverse sample matrices and remove interfering compounds.

Soil Samples : Accelerated Solvent Extraction (ASE) is a widely adopted technique for soil analysis. A common method involves extracting soil samples with a mixture of methanol (B129727) and 5% acetic acid (4:1, v:v) at 90°C for 10 minutes. Following extraction, deuterated internal standards are added to the extract, which is then concentrated and centrifuged prior to analysis epa.gov.

Water Samples : For water matrices, including wastewater, methods such as Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Solid-Phase Extraction (SPE) have been utilized nih.gov. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, often modified, is also applied for the extraction of neonicotinoids and their metabolites from water samples rsc.org.

Biological Samples :

Urine and Cerebrospinal Fluid (CSF) : Liquid-Liquid Microextraction (LLME) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed for urinary analysis researchgate.net. SPE, particularly using sorbents like Bond Elut Plexa, is also a common clean-up step for biological fluids such as CSF nih.gov.

Honey and Plant Materials : For matrices like honey and tea, a refined QuEChERS method incorporating polyvinylpolypyrrolidone (PVPP) to mitigate matrix effects from polyphenols, followed by clean-up with primary secondary amine (PSA) and C18 sorbents, is effective for UPLC-MS/MS analysis rsc.org. Water-based extraction followed by SPE is also utilized for fruit and vegetable samples sigmaaldrich.com.

Fish Feed : Analysis of pesticide residues in fish feed typically involves extraction with formic acid in acetonitrile (B52724), water, and heptane, followed by SPE and dispersive SPE (dSPE) for clean-up before GC-MS/MS and LC-MS/MS analysis eurl-pesticides.eu.

Microextraction and Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) remains a cornerstone for the clean-up and pre-concentration of this compound from environmental and biological samples. Various SPE cartridges, including Bond Elut Plexa and Strata-X, have demonstrated efficacy in retaining and eluting neonicotinoids and their metabolites nih.govsrce.hroptica.org. Optimization of SPE parameters, such as sorbent type, sample pH, and elution solvent volume, is crucial for maximizing recovery and minimizing matrix interference researchgate.net. Dispersive Liquid-Liquid Microextraction (DLLME), often in combination with SPE (SPE-DLLME), has also emerged as a technique for trace analysis researchgate.net.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other compounds present in the sample extract, enabling selective detection.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (MS), is the predominant technique for this compound analysis due to its sensitivity and selectivity.

HPLC-MS/MS : This hyphenated technique is widely employed for the simultaneous determination of Thiacloprid and its metabolites, including this compound, in various matrices epa.govnih.govrsc.orgresearchgate.netnih.goveurl-pesticides.euca.govnih.govnih.gov. Reversed-phase C18 columns are commonly used, with mobile phases typically consisting of mixtures of methanol or acetonitrile with water, often acidified with formic acid rsc.orgnih.govnih.gov. The use of deuterated internal standards is critical for accurate quantification epa.gov.

UPLC-QTOF-MS : Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers high-resolution mass spectrometry capabilities, facilitating the rapid identification of degradation products like this compound researchgate.net.

Ion Chromatography (IC) : While IC coupled with photochemical derivatization and fluorescence detection has been used for Thiacloprid itself, it is less commonly reported for the analysis of its amide metabolite rhhz.netresearchgate.net.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally less favored for the analysis of Thiacloprid and its amide metabolite due to their relatively low volatility optica.org. While GC-MS/MS is a powerful tool for pesticide residue analysis in general eurl-pesticides.eunih.govresearchgate.net, its application to this compound typically requires derivatization to increase volatility. A patent describes GC-MS for general amide compounds, achieving good separation and detection limits, but specific validation for this compound in environmental or biological matrices via GC is not extensively detailed in the literature reviewed google.com.

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is indispensable for the sensitive and selective detection of this compound at trace levels.

Trace Analysis : LC-MS/MS provides excellent sensitivity, with reported Limits of Quantification (LOQ) for this compound in soil at 10 µg/kg and Limits of Detection (LOD) at 0.992 µg/kg epa.gov. Method Detection Limits (MDLs) in wastewater have been reported in the range of 0.0031 to 0.086 µg L⁻¹ nih.gov. The use of dynamic Multiple Reaction Monitoring (dMRM) mode in triple quadrupole mass spectrometers allows for targeted quantification of specific analytes ca.gov.

Metabolite Identification : High-resolution mass spectrometry techniques, such as LC-QTOF-MS/MS, are vital for identifying and confirming the structure of this compound by analyzing fragmentation patterns and comparing them with authentic standards researchgate.netnih.govnih.govresearchgate.netacs.orgresearchgate.net. This capability is crucial for understanding pesticide degradation pathways and identifying transformation products in environmental and biological systems.

Table 1: Sample Preparation and Extraction Methods for this compound

| Sample Matrix | Extraction Technique | Clean-up Technique | Eluent/Solvent | Reference(s) |

| Soil | Accelerated Solvent Extraction (ASE) | None explicitly mentioned (post-extraction processing) | Methanol:5% Acetic Acid (4:1, v:v) | epa.gov |

| Water / Wastewater | SALLE or SPE | SPE (various sorbents) | Varies based on SPE elution | nih.gov |

| Urine / CSF / Serum | Liquid-Liquid Microextraction (LLME) or SPE | SPE (e.g., Bond Elut Plexa) | Varies (e.g., Acetonitrile for elution) | researchgate.netnih.gov |

| Honey / Tea / Plant | QuEChERS (modified) | PVPP, PSA, C18 | Acetonitrile, Acetonitrile/Water | rsc.org |

| Fruit / Vegetables | Water-based extraction + SPE | SPE | Varies (e.g., Acetonitrile for elution) | sigmaaldrich.com |

| Fish Feed | Extraction with formic acid in acetonitrile, water, and heptane | SPE, Dispersive SPE (dSPE) | Acetonitrile | eurl-pesticides.eu |

Table 2: HPLC-MS/MS Parameters for this compound Analysis

| Chromatographic System | Column Type | Mobile Phase Composition | Detection Method | LOD / LOQ (this compound) | Reference(s) |

| HPLC/UPLC-MS/MS | Purospher RP 18 endcapped | Methanol/Water with formic acid | Electrospray MS/MS | Soil: LOQ=10 µg/kg, LOD=0.992 µg/kg | epa.gov |

| UPLC-MS/MS | Acquity UPLC BEH C18 | Methanol/Water with formic acid | ESI(+)-MS/MS | Not specified | nih.gov |

| UPLC-MS/MS | Synergi Hydro RP | Methanol/Water with formic acid | LC-MS/MS | Not specified | nih.gov |

| UPLC-MS/MS | C18 (general mention) | Acetonitrile/Water | UPLC-MS/MS | Not specified | rsc.org |

| HPLC-MS/MS | C18 (general mention) | Not specified | LC-MS/MS | Wastewater: MDLs 0.0031-0.086 µg L⁻¹ | nih.gov |

Table 3: GC-MS/MS Parameters for Amide Compounds (General Application)

| Chromatographic System | Column Type | Temperature Program | Detection Method | LOD / LOQ (General Amides) | Reference(s) |

| GC-MS | Rxi-624sil MS (60m) | Initial 40°C (2min), ramp to 280°C (20°C/min), hold 1min | GC-MS | 0.01 mg/kg | google.com |

| GC-MS/MS | DB-FFAP capillary (60m) | Initial 40°C (2min), ramp to 240°C (5 mL/min), hold 6min | GC-MS/MS | Not specified | nih.gov |

Note: Thiacloprid and its amide metabolite are generally considered to have low volatility, making HPLC the preferred chromatographic technique for their analysis optica.org. Specific GC parameters for this compound in environmental or biological matrices are not widely detailed in the reviewed literature.

Compound Table

Thiacloprid

this compound

Thiacloprid sulfonic acid

Thiamethoxam

Clothianidin

Dinotefuran

N-desmethyl-thiamethoxam

5-hydroxy-imidacloprid

N-desmethyl-acetamiprid

6-chloronicotinic acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the trace analysis of pesticides and their metabolites, including this compound. This method offers high sensitivity, selectivity, and specificity, allowing for the reliable identification and quantification of analytes even in complex matrices.

LC-MS/MS methods for this compound typically involve sample extraction and clean-up, followed by chromatographic separation using reversed-phase liquid chromatography. Detection is usually performed using electrospray ionization (ESI) in positive mode, monitoring specific precursor and product ions (Multiple Reaction Monitoring - MRM) characteristic of this compound. The sensitivity of these methods is often characterized by Limits of Detection (LOD) and Limits of Quantification (LOQ). For instance, studies analyzing neonicotinoids and their metabolites, including this compound, have reported LODs in the sub-ng/mL range researchgate.netresearchgate.net. Method validation typically includes assessing linearity, recovery, precision, and accuracy. Recoveries for related neonicotinoids and their metabolites generally fall within the acceptable range of 70-120% researchgate.netresearchgate.netacs.orgnih.govnih.gov.

Table 7.3.1.1: Representative Performance Metrics for LC-MS/MS Analysis of this compound and Related Neonicotinoids

| Analyte(s) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| This compound (as TP) | < 20 | 0.1 - 180.2 | 75 - 125 | acs.org |

| Neonicotinoids (General) | 0.4 - 0.75 | 1.2 - 2.25 | 65.47 - 110 | researchgate.net |

| Neonicotinoids & Metabolites (Urine) | 0.0013 - 0.048 | 0.0050 - 0.17 | 90.1 - 103.4 | researchgate.net |

| Thiacloprid (in water, general neonicotinoids) | (0.4-0.75 ng/ml) | (1.2-2.25 ng/ml) | (65.47-110%) | researchgate.net |

Note: Values are indicative and can vary based on specific sample matrices, extraction protocols, and instrumentation.

High-Resolution Mass Spectrometry for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, coupled with liquid chromatography (LC-HRMS), provides enhanced capabilities for comprehensive profiling and the identification of unknown metabolites or degradation products. This technique allows for accurate mass measurements, enabling the determination of elemental compositions and facilitating the structural elucidation of compounds like this compound and its related transformation products (TPs) acs.orgresearchgate.netuni-hamburg.de.

LC-HRMS methodologies are invaluable for suspect and non-target screening, where a broad range of compounds can be analyzed without prior knowledge of their exact masses. By employing techniques like Traveling Wave Ion Mobility Spectrometry (TWIMS) in conjunction with HRMS (LC-TWIMS-QTOF-MS), researchers can gain additional separation based on ion mobility, further aiding in the identification and characterization of complex mixtures containing this compound and its isomers or related structures researchgate.netuni-hamburg.de. These methods are crucial for understanding the full metabolic pathways and environmental degradation routes of Thiacloprid.

Spectroscopic and Immunochemical Detection Methods

Beyond mass spectrometry, other spectroscopic and immunochemical techniques offer complementary or alternative approaches for the detection and quantification of this compound.

UV-Vis Spectroscopy and Fluorescence Techniques

While less specific than MS-based methods for complex matrices, UV-Vis spectroscopy and fluorescence techniques can be employed for the detection of Thiacloprid and its related compounds. UV-Vis spectroscopy can be used if this compound possesses a distinct chromophore, allowing for quantification based on absorbance at specific wavelengths. Fluorescence spectroscopy, particularly when coupled with quenching mechanisms or derivatization, can offer higher sensitivity. For example, terbium luminescence quenching has been utilized for the detection of neonicotinoids like Thiacloprid, Thiamethoxam, and Imidacloprid, yielding detection limits in the sub-μg/mL range researchgate.net. Studies have also explored the use of gold nanoparticles (Au NPs) with UV-Vis spectroscopy for the colorimetric detection of Thiacloprid, demonstrating linear ranges and detection limits in the nanomolar to micromolar range researchgate.net.

Enzyme-Linked Immunosorbent Assays (ELISA) Development and Validation

Enzyme-Linked Immunosorbent Assays (ELISAs) represent a rapid, sensitive, and cost-effective immunoassay technique widely applicable for pesticide residue analysis researchgate.netjircas.go.jp. These assays rely on the specific binding of antibodies to the target analyte. For this compound, ELISA development involves generating or identifying antibodies that exhibit high specificity and affinity.

Competitive ELISAs, such as indirect competitive ELISA (IC-ELISA), are commonly used. In these assays, the sample analyte competes with a labeled antigen (e.g., enzyme-conjugated this compound) for binding to a limited amount of antibody. The resulting signal (e.g., color intensity) is inversely proportional to the concentration of this compound in the sample. Validation of ELISA methods typically includes determining the half-maximal inhibitory concentration (IC50), which indicates assay sensitivity, and assessing cross-reactivity with structurally similar compounds to ensure specificity. For Thiacloprid, IC50 values in the low ng/L range have been reported, with some cross-reactivity observed with this compound and other neonicotinoids researchgate.netnih.govresearchgate.net. Recovery rates in spiked samples are generally high, often exceeding 95% researchgate.net.

Table 7.4.2.1: Representative Performance Metrics for ELISA Methods Relevant to this compound Analysis

| Analyte(s) | Assay Type | IC50 (μg/L or ng/g) | LOD (μg/L or ng/g) | Recovery (%) | Specificity Notes | Reference |

| Acetamiprid (vs. This compound) | ELISA | 0.6 ng/g | 0.053 ng/g | >95 | High selectivity for acetamiprid vs. This compound. | researchgate.net |

| Thiacloprid (with cross-reactivity to amide) | IC-ELISA | 0.46 μg/L | 0.11 - 1.94 μg/L | N/A | 3-4% cross-reactivity to this compound. | nih.gov |

| Imidacloprid (with cross-reactivity) | ELISA | 0.5 ng/mL | N/A | 87.7 - 112.0 | 81% cross-reactivity to Thiacloprid. | researchgate.net |

Note: Data for this compound itself is limited; values are often reported for related compounds or in the context of cross-reactivity.

Development and Validation of High-Throughput Analytical Assays

LC-MS/MS methods can be adapted for high-throughput analysis through automation, such as using automated solid-phase extraction (SPE) in 96-well plates, which significantly accelerates sample preparation researchgate.netnih.gov. Coupled with rapid chromatographic separations and sensitive detection, these automated LC-MS/MS systems can process a large number of samples efficiently. Similarly, ELISA methods are inherently suitable for high-throughput screening due to their parallel processing capabilities and relatively simple protocols researchgate.net. Validation of high-throughput assays involves ensuring robustness, reproducibility, and maintaining acceptable LODs and LOQs across a large batch of samples. For instance, methods for analyzing multiple neonicotinoids and their metabolites in urine have demonstrated high-throughput capabilities with good precision and accuracy researchgate.net.

Viii. Research Outlook and Future Directions in Thiacloprid Amide Studies

Emerging Research Questions in Environmental Chemistry and Ecotoxicology

Despite thiacloprid (B134840) amide being identified as a major degradation product of thiacloprid, significant knowledge gaps remain regarding its precise environmental behavior and ecotoxicological profile. Future research should focus on elucidating its long-term persistence across various environmental compartments, including different soil types, aquatic systems, and even atmospheric deposition. Understanding the kinetics of its transformation into other, potentially more or less harmful, products under diverse environmental conditions (e.g., varying pH, temperature, microbial activity, UV radiation) is crucial.